molecular formula C28H35N5OS B2730074 N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 1223818-97-0

N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide

Cat. No.: B2730074
CAS No.: 1223818-97-0
M. Wt: 489.68
InChI Key: UPYCGYGANDTIGU-UHFFFAOYSA-N
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Description

N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a pyridazine ring, and a thioether linkage, which contribute to its unique chemical properties.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Biology: As a probe for studying biological pathways or as a potential therapeutic agent.

    Industry: In the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridazine ring: This step often involves the reaction of a hydrazine derivative with a diketone or similar compound.

    Thioether formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol.

    Final coupling: The ethyl(phenyl)amino group is attached through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The amino and thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(ethyl(phenyl)amino)propyl)-1-(6-(m-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure with a meta-tolylthio group instead of para.

    N-(3-(ethyl(phenyl)amino)propyl)-1-(6-(p-tolylthio)pyrimidin-3-yl)piperidine-4-carboxamide: Pyrimidine ring instead of pyridazine.

Uniqueness

The unique combination of the piperidine, pyridazine, and thioether groups in N-{3-[ethyl(phenyl)amino]propyl}-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5OS/c1-3-32(24-8-5-4-6-9-24)19-7-18-29-28(34)23-16-20-33(21-17-23)26-14-15-27(31-30-26)35-25-12-10-22(2)11-13-25/h4-6,8-15,23H,3,7,16-21H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYCGYGANDTIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SC3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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